molecular formula C30H60O2 B1257003 28-Methylnonacosanoic acid

28-Methylnonacosanoic acid

Cat. No.: B1257003
M. Wt: 452.8 g/mol
InChI Key: UCVVXBUPFRVXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

28-Methylnonacosanoic acid is a branched-chain saturated fatty acid with a molecular formula of C₃₀H₆₀O₂ (assuming a 29-carbon backbone with a methyl branch at position 28). This compound is structurally characterized by a long hydrocarbon chain terminating in a carboxylic acid group and a methyl substituent near the terminus.

Properties

Molecular Formula

C30H60O2

Molecular Weight

452.8 g/mol

IUPAC Name

28-methylnonacosanoic acid

InChI

InChI=1S/C30H60O2/c1-29(2)27-25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-28-30(31)32/h29H,3-28H2,1-2H3,(H,31,32)

InChI Key

UCVVXBUPFRVXRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Eicosanoic Acid (C₂₀H₄₀O₂)

  • Molecular Weight : 312.53 g/mol .
  • Physical State : White crystalline solid at room temperature.
  • Solubility: Insoluble in water, soluble in organic solvents like ethanol.
  • Applications : Used in cosmetics, lubricants, and as a reference standard in analytical chemistry.

Docosanoic Acid (C₂₂H₄₄O₂)

  • Molecular Weight : 340.59 g/mol (calculated).
  • Melting Point : ~80–85°C (inferred from methyl ester data in ).
  • Key Differences: Longer chain length increases hydrophobicity and melting point compared to eicosanoic acid.

Comparison with 28-Methylnonacosanoic Acid: The addition of 8–10 carbons in 28-methylnonacosanoic acid (C₃₀ vs. C₂₀/C₂₂) would significantly elevate its melting point and reduce solubility in polar solvents. The methyl branch at position 28 may disrupt molecular packing, slightly lowering the melting point relative to a straight-chain C₃₀ acid .

Methyl Esters of Long-Chain Fatty Acids

Methyl Nonacosanoate (C₂₉H₅₈O₂)

  • Molecular Weight : 439.7 g/mol .
  • Applications : Used as a biochemical assay reagent or analytical standard.

Methyl Arachidate (C₂₁H₄₂O₂)

  • Molecular Weight : 326.56 g/mol .
  • Thermodynamic Data : Enthalpy of vaporization (~90 kJ/mol) and phase transition data are available for analogous esters .

Comparison with 28-Methylnonacosanoic Acid: Methyl esters generally exhibit lower melting points than their parent acids due to reduced hydrogen bonding. For example, methyl docosanoate (C₂₃H₄₆O₂) has a molecular weight of 354.61 g/mol and a vaporization enthalpy of 98.2 kJ/mol . If 28-methylnonacosanoic acid were esterified, its methyl ester derivative would likely follow similar trends, with a molecular weight exceeding 450 g/mol.

Branched-Chain Analogs

For 28-methylnonacosanoic acid, the terminal methyl group could impart similar properties, making it more fluid than straight-chain counterparts.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
Eicosanoic Acid C₂₀H₄₀O₂ 312.53 ~75–77 Insoluble in H₂O
Methyl Docosanoate C₂₃H₄₆O₂ 354.61 ~55–60 (estimated) Organic solvents
Methyl Nonacosanoate C₂₉H₅₈O₂ 439.7 Not reported Not reported
28-Methylnonacosanoic Acid* C₃₀H₆₀O₂ 456.7 (calculated) ~85–90 (estimated) Low in H₂O

*Estimated based on structural analogs.

Table 2: Thermodynamic Data for Methyl Esters

Compound Enthalpy of Vaporization (kJ/mol) Enthalpy of Fusion (kJ/mol)
Methyl Docosanoate 98.2 45.3
Methyl Arachidate ~90 (estimated) ~40 (estimated)

Source:

Q & A

Q. How should researchers design a meta-analysis to evaluate the ecological impact of 28-Methylnonacosanoic acid across studies?

  • Methodological Answer : Define inclusion criteria (e.g., peer-reviewed studies with LC50 values for aquatic organisms). Extract data using standardized forms (e.g., COSMOS-E templates ), and assess bias via funnel plots and Egger’s test. Use random-effects models to account for interspecies variability and report I² statistics for heterogeneity .

Q. What are best practices for integrating 28-Methylnonacosanoic acid datasets from multiple omics platforms (e.g., lipidomics, transcriptomics)?

  • Methodological Answer : Use bioinformatics pipelines (e.g., XCMS Online, MetaboAnalyst) for peak alignment and normalization. Apply multivariate analysis (PCA, PLS-DA) to identify covarying features. Validate cross-platform correlations via permutation testing and store data in FAIR-compliant repositories (e.g., Metabolights) .

Q. How can machine learning improve the prediction of 28-Methylnonacosanoic acid’s role in lipid raft formation?

  • Methodological Answer : Train convolutional neural networks (CNNs) on cryo-EM images of membrane models. Use SHAP (SHapley Additive exPlanations) values to interpret feature importance. Validate predictions with molecular dynamics simulations (e.g., GROMACS) and compare with experimental SAXS data .

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